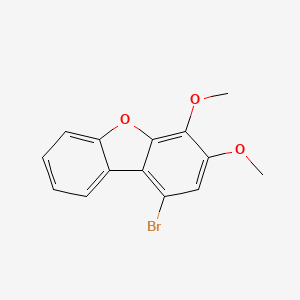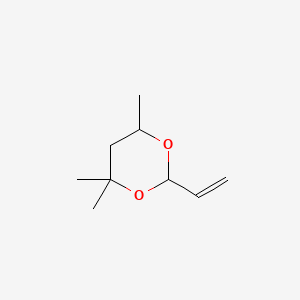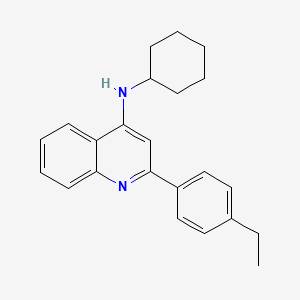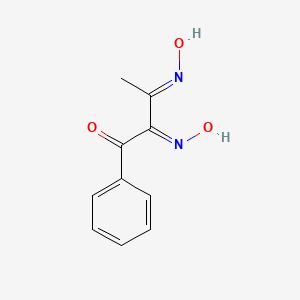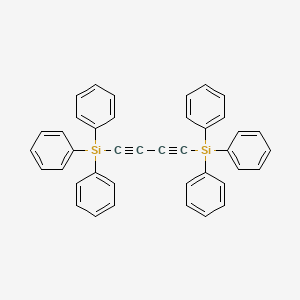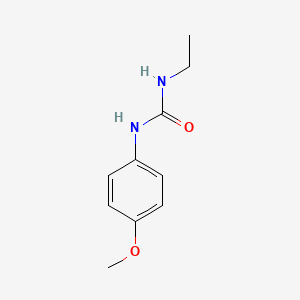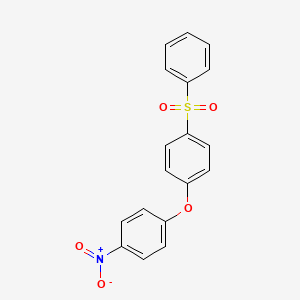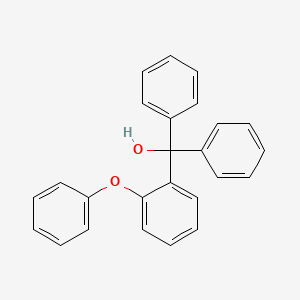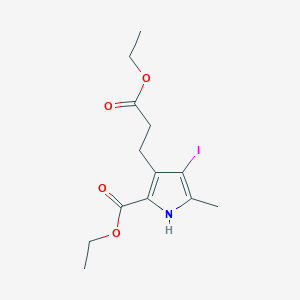
ethyl 3-(3-ethoxy-3-oxopropyl)-4-iodo-5-methyl-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-iodo-5-methyl-1H-pyrrole-2-carboxylate is an organic compound with a complex structure that includes an ethyl ester, an iodo group, and a pyrrole ring
Méthodes De Préparation
The synthesis of ethyl 3-(3-ethoxy-3-oxopropyl)-4-iodo-5-methyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Iodo Group: The iodo group can be introduced via an iodination reaction using iodine and a suitable oxidizing agent.
Esterification: The ethyl ester group can be formed through an esterification reaction involving ethanol and a carboxylic acid derivative.
Addition of the Ethoxy-oxopropyl Group: This group can be added through a nucleophilic substitution reaction involving an ethoxy-oxopropyl halide and the pyrrole ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-iodo-5-methyl-1H-pyrrole-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Applications De Recherche Scientifique
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-iodo-5-methyl-1H-pyrrole-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of ethyl 3-(3-ethoxy-3-oxopropyl)-4-iodo-5-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-iodo-5-methyl-1H-pyrrole-2-carboxylate can be compared with similar compounds such as:
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-bromo-5-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a bromo group instead of an iodo group.
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-chloro-5-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a chloro group instead of an iodo group.
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-fluoro-5-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a fluoro group instead of an iodo group.
Propriétés
Formule moléculaire |
C13H18INO4 |
|---|---|
Poids moléculaire |
379.19 g/mol |
Nom IUPAC |
ethyl 3-(3-ethoxy-3-oxopropyl)-4-iodo-5-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H18INO4/c1-4-18-10(16)7-6-9-11(14)8(3)15-12(9)13(17)19-5-2/h15H,4-7H2,1-3H3 |
Clé InChI |
ZHYPDXAYOQBJHI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1=C(NC(=C1I)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


